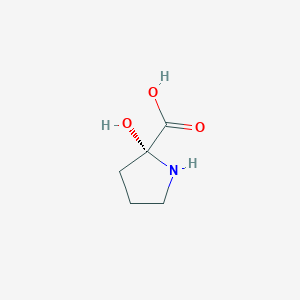
(-)-Cubebaol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(-)-Cubebaol is a chemical compound with the molecular formula C10H20O2. It is a type of menthane diol, which is a derivative of menthol. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
The synthesis of (-)-Cubebaol involves several steps. One common method is the hydrogenation of pulegone, a naturally occurring organic compound. The reaction conditions typically include the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. The reaction is carried out at elevated temperatures and pressures to achieve the desired product .
Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. These methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
(-)-Cubebaol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: The hydroxyl groups in this compound can undergo substitution reactions to form ethers or esters. Reagents such as alkyl halides or acyl chlorides are used in these reactions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
(-)-Cubebaol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds. Its unique structure makes it a valuable starting material for various chemical reactions.
Biology: This compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research has explored its potential use in pharmaceuticals, particularly in formulations for topical applications due to its cooling and soothing effects.
Industry: It is used in the production of fragrances, flavors, and personal care products.
Mechanism of Action
The mechanism of action of (-)-Cubebaol involves its interaction with specific molecular targets. In biological systems, it is believed to interact with transient receptor potential (TRP) channels, particularly TRPM8, which is responsible for the sensation of cold. This interaction leads to the activation of these channels, resulting in a cooling sensation on the skin .
Comparison with Similar Compounds
(-)-Cubebaol can be compared with other similar compounds, such as:
Menthol: Both compounds have a cooling effect, but this compound is less volatile and has a longer-lasting effect.
Isopulegol: This compound is a precursor in the synthesis of menthol and menthane diols. It shares similar structural features but has different chemical properties.
These comparisons highlight the unique properties and applications of this compound in various fields.
Properties
CAS No. |
107133-84-6 |
|---|---|
Molecular Formula |
C10H20O2 |
Molecular Weight |
172.26 g/mol |
IUPAC Name |
(1S,2S,5R)-2-(2-hydroxypropan-2-yl)-5-methylcyclohexan-1-ol |
InChI |
InChI=1S/C10H20O2/c1-7-4-5-8(9(11)6-7)10(2,3)12/h7-9,11-12H,4-6H2,1-3H3/t7-,8+,9+/m1/s1 |
InChI Key |
LMXFTMYMHGYJEI-VGMNWLOBSA-N |
SMILES |
CC1CCC(C(C1)O)C(C)(C)O |
Isomeric SMILES |
C[C@@H]1CC[C@@H]([C@H](C1)O)C(C)(C)O |
Canonical SMILES |
CC1CCC(C(C1)O)C(C)(C)O |
Key on ui other cas no. |
107133-84-6 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


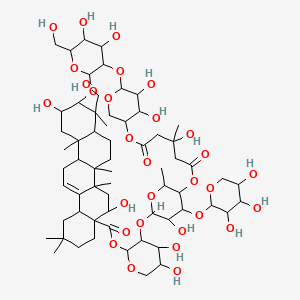
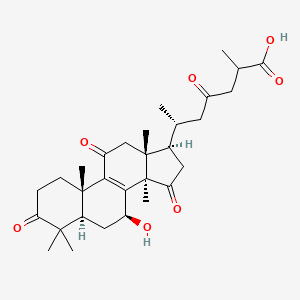
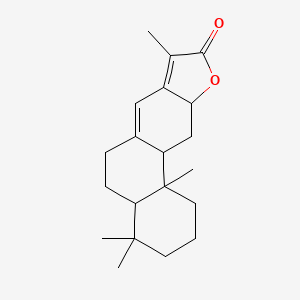
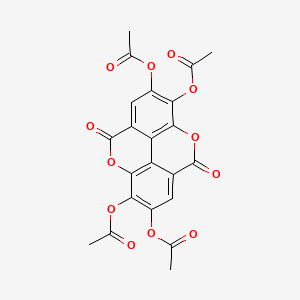
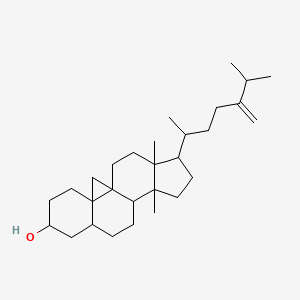
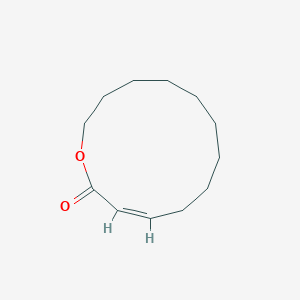

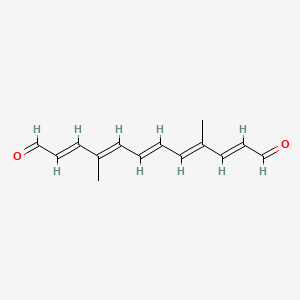
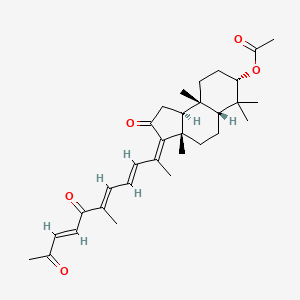
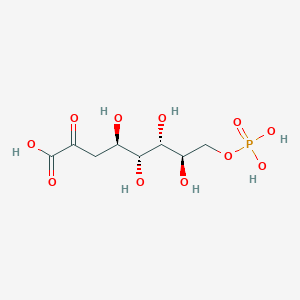
![(1R,4S,4'S,5'S,6'S,8R,10E,12S,14Z,16E,20R,21R,24S)-6'-[(E)-but-2-en-2-yl]-4',21,24-trihydroxy-5',11,12,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B1252627.png)
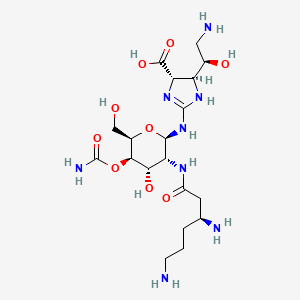
![(1S,2S,3S,4aR,4bR,7S,9aS,10S,10aR)-2,7-dihydroxy-1,3-dimethyl-8-methylene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylic acid](/img/structure/B1252629.png)
